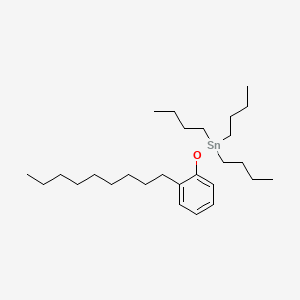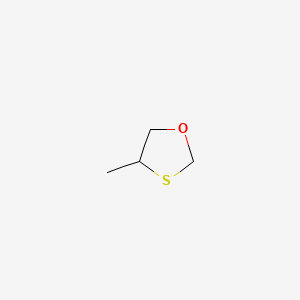
Tributyl(nonylphenoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(nonylphenoxy)stannane is an organotin compound characterized by the presence of three butyl groups and a nonylphenoxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents due to their ability to donate hydrogen atoms.
準備方法
The synthesis of tributyl(nonylphenoxy)stannane typically involves the reaction of tributyltin hydride with nonylphenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve the use of tributyltin oxide and nonylphenol, followed by reduction with polymethylhydrosiloxane to yield the desired stannane compound .
化学反応の分析
Tributyl(nonylphenoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other byproducts.
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: The nonylphenoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical chain mechanisms
科学的研究の応用
Tributyl(nonylphenoxy)stannane has several scientific research applications:
Chemistry: It is used as a radical reducing agent in organic synthesis, facilitating the reduction of halides and other functional groups.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in drug development.
Industry: The compound is used in the production of polymers and other materials, leveraging its reducing properties to modify chemical structures
作用機序
The mechanism of action of tributyl(nonylphenoxy)stannane involves the donation of hydrogen atoms to organic radicals, thereby reducing them to hydrocarbons. The tin-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and hydrogen donation. The molecular targets include organic halides and other reactive intermediates, which are converted to more stable products through radical chain mechanisms .
類似化合物との比較
Tributyl(nonylphenoxy)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use in radical reductions and hydrostannylation reactions.
Tributylphenoxystannane: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.
Tributyl(methacryloyloxy)stannane: Used in polymer chemistry for its ability to initiate radical polymerization. The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds
特性
分子式 |
C27H50OSn |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
tributyl-(2-nonylphenoxy)stannane |
InChI |
InChI=1S/C15H24O.3C4H9.Sn/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;3*1-3-4-2;/h9-10,12-13,16H,2-8,11H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
AUUCFFBDPSCYHT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)



![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)



